2-chloro-N-ethyl-5-fluoropyrimidin-4-amine (CAS 321529-80-0) is a substituted pyrimidine optimized for use as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its primary established application is in the commercial-scale production of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer. The specific arrangement of the 2-chloro, 4-ethylamino, and 5-fluoro substituents is engineered for compatibility with high-yield, multi-step synthetic routes where process efficiency and impurity control are critical procurement drivers.
Direct substitution of this compound with analogs, such as the non-ethylated (4-amino) or non-fluorinated versions, is infeasible for its primary application. The N-ethyl and 5-fluoro groups are not merely functional decorations; they are integral to the validated, high-efficiency synthesis of Brigatinib. Attempting to use a different pyrimidine would require re-developing and re-validating the entire downstream process, negating the cost and time savings of using a proven intermediate. Furthermore, altering the substitution pattern would directly impact reaction kinetics and impurity profiles, leading to significant deviations from the established process that achieves high purity and a 2.5-fold increase in overall yield compared to earlier, less optimized routes.
This intermediate is a key building block in the optimized 'Ariad route' for commercial Brigatinib production. Process optimization studies show this route achieves a 65.6% overall yield, a significant improvement over the 25.5% yield reported for the original, unoptimized process. The selection of this specific pyrimidine precursor is integral to the efficiency of the entire multi-step synthesis.
| Evidence Dimension | Overall Process Yield |
| Target Compound Data | 65.6% (in optimized process using this intermediate's structural motif) |
| Comparator Or Baseline | Original Process: 25.5% |
| Quantified Difference | 2.57-fold (157% relative) increase in total yield |
| Conditions | Multi-step synthesis of Brigatinib API from starting materials to final product. |
Procuring this specific intermediate allows direct implementation of a validated, high-efficiency manufacturing process, maximizing final product output and reducing raw material waste.
This compound is supplied with the N-ethyl group pre-installed at the 4-position. A potential alternative approach would involve starting with 4-amino-2-chloro-5-fluoropyrimidine and performing a separate N-ethylation step. By providing the ethylated structure directly, this product eliminates an entire reaction and subsequent purification step from the user's workflow. This simplification is a key feature of the efficient Ariad synthesis route for Brigatinib.
| Evidence Dimension | Required Synthetic Steps (Post-Pyrimidine Core) |
| Target Compound Data | N (Direct use in subsequent coupling) |
| Comparator Or Baseline | 4-amino-2-chloro-5-fluoropyrimidine: N+1 (Requires additional N-ethylation step) |
| Quantified Difference | Eliminates one full reaction and workup/purification cycle |
| Conditions | Typical synthetic workflow for constructing the final API. |
This process-ready intermediate saves significant time, labor, and solvent costs, while also avoiding the potential for yield loss associated with an additional synthetic transformation.
The optimized synthesis of Brigatinib, which utilizes this intermediate's core structure, includes specific modifications to prevent the formation of process-related impurities. For example, an HCl-catalyzed decomposition of a downstream intermediate (forming impurity D) was avoided by switching the acid used. The stability and reactivity of the 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine core are compatible with these refined, impurity-avoiding conditions, which is crucial for meeting the stringent purity requirements (<0.1% for impurities) for anticancer APIs.
| Evidence Dimension | Impurity Control |
| Target Compound Data | Compatible with an optimized process that controls all major impurities to <0.1% |
| Comparator Or Baseline | Unoptimized processes leading to multiple byproduct formations |
| Quantified Difference | Enables adherence to ICH S9 guidelines for API purity |
| Conditions | Commercial process development for Brigatinib. |
Using this intermediate facilitates the production of a final API with a cleaner impurity profile, reducing the burden and cost of downstream purification and simplifying regulatory compliance.
As the validated precursor for the highest-yielding published route to Brigatinib, this compound is the logical choice for any organization performing process development, scale-up, or commercial manufacturing of this API. Its use is directly tied to a 2.5-fold overall yield improvement.
This intermediate serves as an advanced scaffold for developing other kinase inhibitors where a 4-(ethylamino)-5-fluoropyrimidine core is desired. Procuring this compound allows medicinal chemists to bypass foundational synthesis and focus on novel side-chain discovery, leveraging a building block known to be compatible with robust, impurity-controlled synthetic methods.
For laboratories building focused compound libraries, this intermediate offers significant workflow simplification. By eliminating the need for a separate N-ethylation step compared to using a 4-amino precursor, it accelerates the synthesis of multiple analogs and reduces overall resource consumption per compound.